SphK1 Inhibitory Potency (Ki): PF-543 Citrate vs. SKI-I
PF-543 Citrate demonstrates a Ki of 3.6 nM against SphK1, representing a potency improvement of approximately 330-fold over the widely used comparator SKI-I, which exhibits an IC50 of ~1.2 μM (approximating Ki under similar assay conditions) [1]. This difference is not incremental but represents a categorical shift in the concentration required to achieve meaningful target engagement.
| Evidence Dimension | SphK1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 3.6 nM |
| Comparator Or Baseline | SKI-I: ~1.2 μM (IC50) |
| Quantified Difference | ~333-fold greater potency |
| Conditions | Recombinant human SphK1 enzyme assay; PF-543 data from Schnute et al. 2012, SKI-I data from French et al. 2003 |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off-target effects and solvent toxicity in cellular assays.
- [1] Schnute ME, McReynolds MD, Kasten T, et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012;444(1):79-88. View Source
